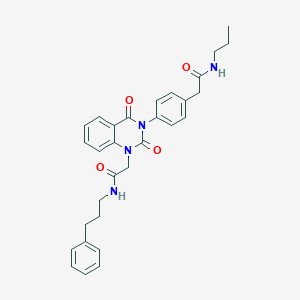

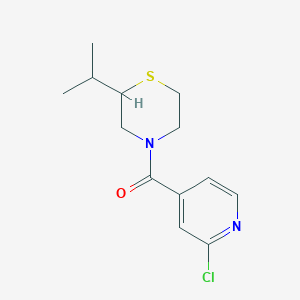

![molecular formula C17H18N2O3 B3010900 N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide CAS No. 423728-37-4](/img/structure/B3010900.png)

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is a chemical compound that has been provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C16H17NO2 .

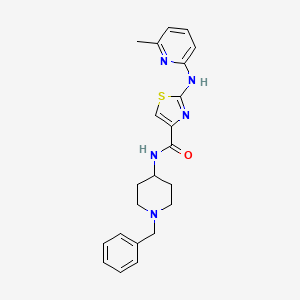

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is represented by the SMILES stringO=C(NCCC1=CC=C(OC)C=C1)C2=CC=CC=C2 . This indicates that the compound contains a benzamide group attached to a 4-methoxyphenyl ethyl group. Physical And Chemical Properties Analysis

The compound “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” has a molecular weight of 269.338 Da . Other physical and chemical properties such as solubility and stability are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Pharmacological Effects

- IY-80843, a derivative similar to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, has been identified as a potent H2-receptor antagonist with effects on the central nervous and cardiovascular systems. It shows dose-dependent effects such as ptosis, suppression of locomotion, hypothermia, and hypotension in mice, rats, and dogs (Kim et al., 1995).

Chemical Synthesis and Reactions

- In chemical synthesis, N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide to yield both normal and abnormal Bischler–Napieralski reaction products. This reaction is significant in organic synthesis and the mechanism has been studied (Doi et al., 1997).

- Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide at low temperatures with n-BuLi in THF leads to high yields of products involving ring substitution. This is unexpected and offers insights into the reactivity and potential applications in synthetic chemistry (Smith et al., 2012).

Neurological Research

- Research involving compounds structurally related to this compound, such as WAY-100635 and GR127935, demonstrates impacts on serotonin-containing neurons, providing insights into potential neurological and psychiatric applications (Craven et al., 1994).

Miscellaneous Applications

- In the field of materials science and corrosion, derivatives of (4-methoxyphenyl)amine, closely related to this compound, have been synthesized and studied for their corrosion inhibition efficiency, showcasing their potential in industrial applications (Djenane et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as thiol protease , which plays a key role in the removal of the invariant chain from MHC class II molecules .

Mode of Action

It’s plausible that it may interact with its target enzyme, potentially inhibiting its function

Biochemical Pathways

Related compounds have been shown to influence pro-survival pathways and regulate energy homeostasis . This suggests that N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide might have similar effects, but further studies are required to confirm this.

Result of Action

Related compounds have been shown to exhibit neuroprotective effects, inhibiting hypoglycemia and serum limitation-induced apoptosis in pc12 cells

Analyse Biochimique

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHGNYORZDICJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

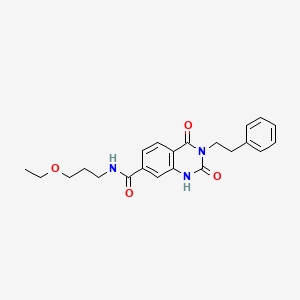

![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)

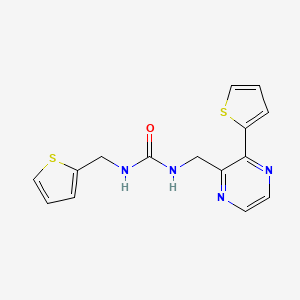

![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

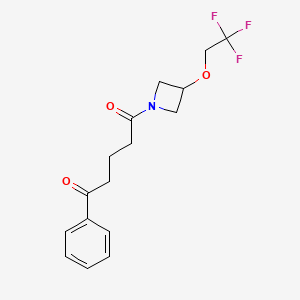

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)